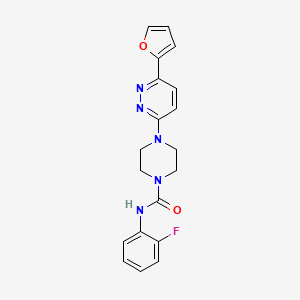
N-(2-fluorophenyl)-4-(6-(furan-2-yl)pyridazin-3-yl)piperazine-1-carboxamide
Descripción general
Descripción
N-(2-fluorophenyl)-4-(6-(furan-2-yl)pyridazin-3-yl)piperazine-1-carboxamide, also known as FP-3, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in biomedical research. FP-3 is a piperazine-based molecule that has been synthesized through a series of chemical reactions. In
Mecanismo De Acción
N-(2-fluorophenyl)-4-(6-(furan-2-yl)pyridazin-3-yl)piperazine-1-carboxamide acts as a selective antagonist of the dopamine D3 receptor. It binds to the receptor and prevents the activation of downstream signaling pathways. This leads to a decrease in dopamine neurotransmission, which may have implications for the treatment of addiction and other neurological disorders.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-4-(6-(furan-2-yl)pyridazin-3-yl)piperazine-1-carboxamide has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anticancer agent. It has also been shown to decrease the release of dopamine in the brain, which may have implications for the treatment of addiction and other neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2-fluorophenyl)-4-(6-(furan-2-yl)pyridazin-3-yl)piperazine-1-carboxamide is that it is a selective antagonist of the dopamine D3 receptor, which makes it a useful tool for studying the role of this receptor in various biological processes. However, one limitation of N-(2-fluorophenyl)-4-(6-(furan-2-yl)pyridazin-3-yl)piperazine-1-carboxamide is that it has not yet been extensively studied in vivo, which limits its potential applications in preclinical and clinical research.
Direcciones Futuras
There are a number of potential future directions for research involving N-(2-fluorophenyl)-4-(6-(furan-2-yl)pyridazin-3-yl)piperazine-1-carboxamide. One direction is to further explore its potential as an anticancer agent, both in vitro and in vivo. Another direction is to investigate its potential as a treatment for addiction and other neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of N-(2-fluorophenyl)-4-(6-(furan-2-yl)pyridazin-3-yl)piperazine-1-carboxamide and its potential applications in various biological processes.
Aplicaciones Científicas De Investigación
N-(2-fluorophenyl)-4-(6-(furan-2-yl)pyridazin-3-yl)piperazine-1-carboxamide has been found to have potential applications in biomedical research. It has been shown to act as a selective antagonist of the dopamine D3 receptor, which is a G protein-coupled receptor that plays a role in the regulation of dopamine neurotransmission. N-(2-fluorophenyl)-4-(6-(furan-2-yl)pyridazin-3-yl)piperazine-1-carboxamide has also been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anticancer agent.
Propiedades
IUPAC Name |
N-(2-fluorophenyl)-4-[6-(furan-2-yl)pyridazin-3-yl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN5O2/c20-14-4-1-2-5-15(14)21-19(26)25-11-9-24(10-12-25)18-8-7-16(22-23-18)17-6-3-13-27-17/h1-8,13H,9-12H2,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLIGQBXOUWPCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)C(=O)NC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-4-[6-(furan-2-yl)pyridazin-3-yl]piperazine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




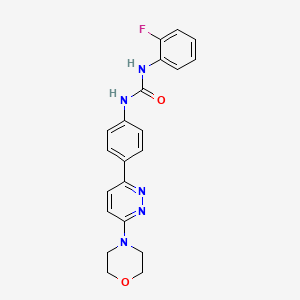


![3-(benzenesulfonyl)-N-{5-[(5-chlorothiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B3401957.png)
![3-[4-(4-Chlorobenzoyl)piperazin-1-yl]-6-(4-methylphenyl)pyridazine](/img/structure/B3401961.png)
![1-(3-Chlorophenyl)-3-{4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}urea](/img/structure/B3401969.png)
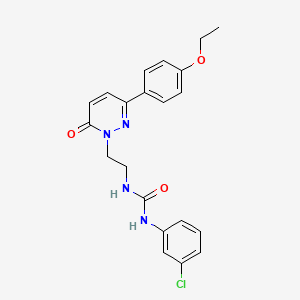
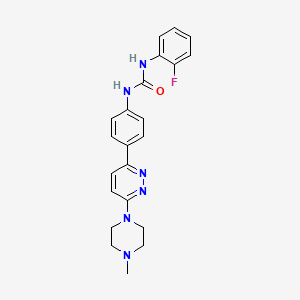
![3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-(4-methylphenyl)pyridazine](/img/structure/B3402014.png)


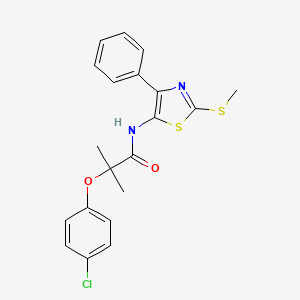
![1-(Benzo[d][1,3]dioxol-5-yl)-2-((4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)ethanone](/img/structure/B3402028.png)